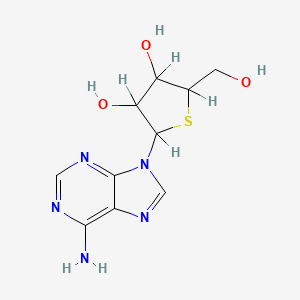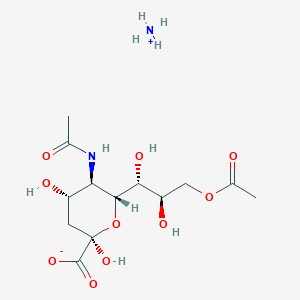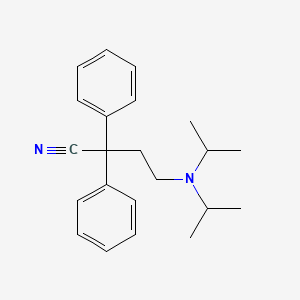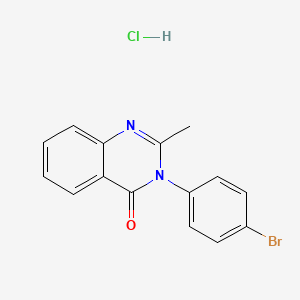
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylaniline with 2-amino-3,4-dimethylbenzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may involve additional purification steps, such as recrystallization or chromatography, to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: Known for its mutagenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Studied for its formation in cooked foods and potential health risks.
Uniqueness
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
32783-54-3 |
|---|---|
Molekularformel |
C23H27N3O3S |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
6-(2-amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid |
InChI |
InChI=1S/C17H21N3.C6H6O3S/c1-9-5-7-13(15(18)11(9)3)17(20)14-8-6-10(2)12(4)16(14)19;7-10(8,9)6-4-2-1-3-5-6/h5-8,20H,18-19H2,1-4H3;1-5H,(H,7,8,9) |
InChI-Schlüssel |
QXKDXAQLUWLMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=N)C2=C(C(=C(C=C2)C)C)N)N)C.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)


![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)


![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)


![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)


![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)
![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
